Product packaging for Anthraquinone Related Compound 1(Cat. No.:CAS No. 17062-54-3)

Anthraquinone Related Compound 1

Cat. No.: B602330
CAS No.: 17062-54-3
M. Wt: 478.51
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anthraquinone Related Compound 1 is a fully characterized chemical compound that serves as a reference standard for the active pharmaceutical ingredient (API) Anthraquinone. This standard is compliant with stringent regulatory guidelines, making it essential for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development. It provides crucial traceability against pharmacopeial standards such as those from the USP or EP, ensuring reliability and consistency in research data. Beyond its primary role in quality assurance, the anthraquinone scaffold is of significant interest in diverse biomedical research areas. Anthraquinone derivatives are widely investigated for their potent bioactivities, which include serving as redox-active compounds and demonstrating promising anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells through caspase activation, cause cell cycle arrest at the G2/M phase, and disrupt intracellular redox balance by generating reactive oxygen and nitrogen species (ROS/RNS). Furthermore, select anthraquinones have been identified as effective tau aggregation inhibitors, providing a potential therapeutic strategy for neurodegenerative diseases like Alzheimer's by preventing the formation of neuronal filaments. The core structure also exhibits notable antioxidant activities, where the number and position of phenolic substituents are critical to the hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms responsible for neutralizing free radicals. This product is intended for research use only (RUO) and is not for human or diagnostic use.

Properties

CAS No.

17062-54-3

Molecular Formula

C30H22O6

Molecular Weight

478.51

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., methylene protons at δ 4.06 ppm in Compound 2) .
  • HR-ESI-MS : Confirms molecular formulas (e.g., [M+H]⁺ at m/z 259.0612 for Compound 2) .
  • HPLC : Validates purity (>95%) and elution profiles (e.g., anthraquinone elutes at 10.24 min in methanol-water mobile phases) .

How can synthesis yields of anthrone derivatives be optimized?

Q. Advanced

  • Reducing agents : SnCl₂/HCl-HOAc selectively reduces one ketone group in anthraquinones (77% yield for Compound 2), outperforming NaBH₄ or LiAlH₄, which yield diols .
  • Catalyst choice : Friedel-Crafts catalysts (e.g., AlCl₃/H₂SO₄) improve condensation efficiency for anthraquinone cores .
  • Temperature control : Low-temperature methylation (0–5°C) minimizes side reactions in acetamide derivatization .

What experimental designs are critical for assessing cytotoxicity of anthraquinone derivatives?

Q. Advanced

  • In vitro assays : Sulforhodamine B (SRB) assays quantify cell viability across cancer lines (e.g., KB, HT, A431) with triplicate measurements to ensure statistical validity .
  • Molecular docking : Schrödinger Maestro simulations predict binding affinities to DNA or enzymes (e.g., HIV-1 reverse transcriptase) .
  • Selectivity indices : Compare IC₅₀ values for cancer vs. normal cells (e.g., Example 2 in showed selectivity for A431 over P-388) .

Why do substituent positions on the anthraquinone core affect biological activity?

Basic
The anthracene ring’s planar structure allows intercalation into DNA or enzyme active sites. Substituents at positions 1, 2, and 6 (e.g., amino or guanidino groups in Example 8) enhance hydrogen bonding and electrostatic interactions, improving binding to targets like topoisomerase II or fungal β-glucan synthase . Hydrophobic groups (e.g., methoxy) improve membrane permeability but may reduce solubility .

How can molecular docking guide the design of anthraquinone-based inhibitors?

Advanced
Docking studies (e.g., using Schrödinger Maestro) identify key interactions:

  • DNA intercalation : Anthraquinone cores bind to dG/dC-rich regions via π-π stacking, while guanidino groups form hydrogen bonds with phosphate backbones .
  • Enzyme inhibition : Derivatives targeting HIV-1 RT (e.g., Example 2, IC₅₀ = 8.72 µg/mL) interact with catalytic aspartate residues .
    Validated docking poses should align with experimental IC₅₀ or MIC data to prioritize synthetic targets .

What strategies improve the stability of anthraquinone derivatives in physiological conditions?

Q. Advanced

  • Prodrug design : Masking hydroxyl groups as esters or glycosides enhances solubility and reduces oxidation .
  • Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles mitigates degradation and improves tumor targeting .
  • pH-sensitive modifications : Introducing ionizable groups (e.g., carboxylates) stabilizes compounds in acidic tumor microenvironments .

How do reduction methods influence the synthesis of anthrone derivatives?

Basic
Anthrones are synthesized via selective reduction of anthraquinones. SnCl₂/HCl-HOAc reduces one ketone group to a methylene (C=O → CH₂), preserving aromatic hydroxyl groups (e.g., Compound 2). Alternative agents like NaBH₄ yield dihydroanthracene-diols, which lack bioactivity .

What mechanisms underlie the antifungal activity of anthraquinone derivatives?

Advanced
Anthraquinones inhibit fungal (1,3)-β-D-glucan synthase, disrupting cell wall integrity. For example, dihydroxy methyl anthraquinone derivatives (MIC = 12.5 µg/mL against dermatophytes) bind to the enzyme’s active site, as shown via molecular docking . Synergistic effects with azoles (e.g., fluconazole) enhance efficacy against resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.